

X-ray Crystallography of trans-4-Fluorocyclohexanecarboxylic Acid: A Comparative Analysis

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Compound of Interest

Compound Name: *trans-4-Fluorocyclohexanecarboxylic Acid*

Cat. No.: *B123377*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural insights gained from X-ray crystallography of **trans-4-Fluorocyclohexanecarboxylic Acid** and its non-fluorinated analog, cyclohexanecarboxylic acid. The introduction of a fluorine atom can significantly influence the molecule's conformation, intermolecular interactions, and ultimately its physicochemical properties, which are critical aspects in drug design and materials science.

Comparison of Crystallographic Data

A comprehensive comparison of the crystallographic parameters is essential for understanding the structural impact of fluorination. However, at the time of this publication, detailed single-crystal X-ray diffraction data for **trans-4-Fluorocyclohexanecarboxylic Acid** and its cis-isomer are not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD).

For the parent compound, cyclohexanecarboxylic acid, several crystallographic studies have been deposited. The data presented below is sourced from the Crystallography Open Database (COD) entry 2104944, which corresponds to a publication in Acta Crystallographica B33 (1977), pages 1132-1135.

Parameter	Cyclohexanecarboxylic Acid	trans-4-Fluorocyclohexane carboxylic Acid	cis-4-Fluorocyclohexane carboxylic Acid
Formula	C ₇ H ₁₂ O ₂	C ₇ H ₁₁ FO ₂	C ₇ H ₁₁ FO ₂
Crystal System	Monoclinic	Data not available	Data not available
Space Group	P2 ₁ /c	Data not available	Data not available
a (Å)	11.63(1)	Data not available	Data not available
b (Å)	4.818(5)	Data not available	Data not available
c (Å)	13.78(1)	Data not available	Data not available
α (°)	90	Data not available	Data not available
β (°)	111.4(1)	Data not available	Data not available
γ (°)	90	Data not available	Data not available
Volume (Å ³)	718.3	Data not available	Data not available
Z	4	Data not available	Data not available

Caption: Comparison of unit cell parameters for cyclohexanecarboxylic acid. Data for the fluorinated analogs is currently unavailable.

Experimental Protocols

A detailed experimental protocol provides the necessary context for the evaluation and replication of scientific findings. The following is a generalized workflow for X-ray crystallography, with specific details for cyclohexanecarboxylic acid based on the available information.

Synthesis and Crystallization of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is commercially available. For X-ray diffraction studies, single crystals of high quality are required. A common method for obtaining such crystals is through

slow evaporation of a suitable solvent.

- **Dissolution:** Dissolve a small amount of cyclohexanecarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at room temperature or with gentle heating.
- **Slow Evaporation:** The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
- **Crystal Growth:** As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
- **Crystal Selection:** Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.

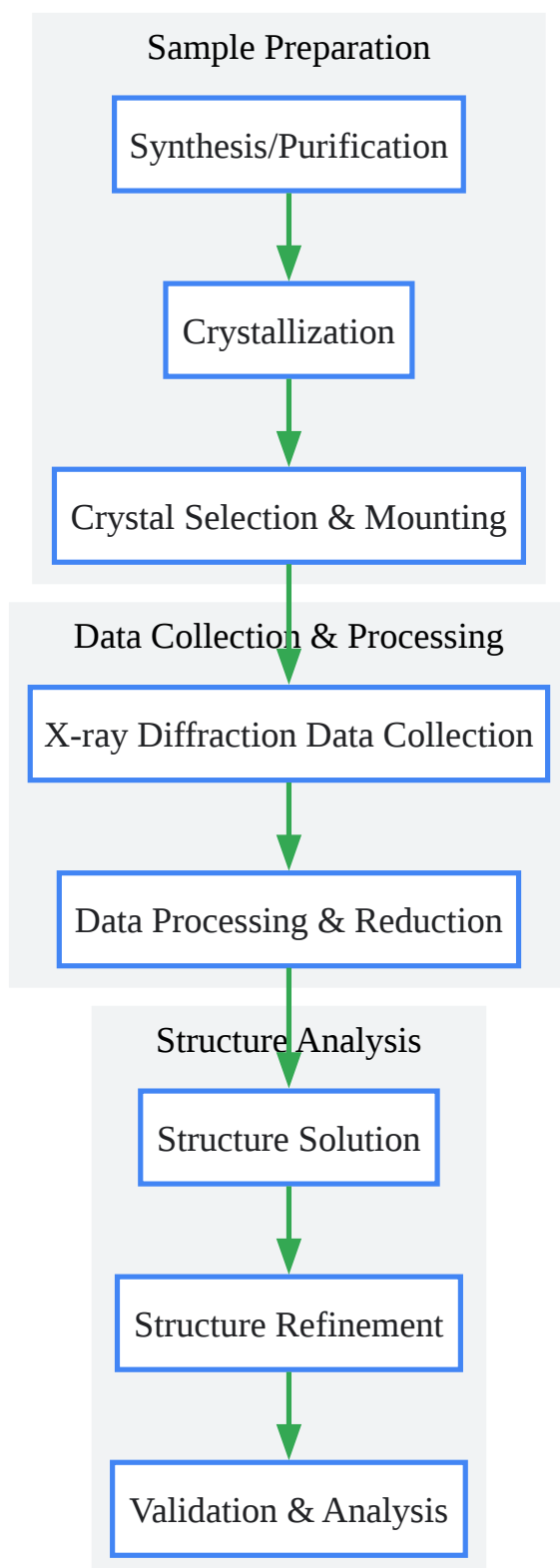
X-ray Data Collection and Structure Refinement

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

- **Data Collection:** The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For the structure of cyclohexanecarboxylic acid (COD 2104944), data was likely collected on a four-circle diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Experimental Workflow

The following diagram illustrates the typical workflow for an X-ray crystallography experiment.



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Caption: A generalized workflow for a single-crystal X-ray diffraction study.

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